3-(3,4-Di-chlorophenyl)-4-pentenoic acid
Description
3-(3,4-Dichlorophenyl)-4-pentenoic acid is a substituted pentenoic acid derivative characterized by a dichlorophenyl group attached to the third carbon of the 4-pentenoic acid backbone. This compound is structurally related to 4-pentenoic acid (a straight-chain fatty acid with an alkene moiety at position 4) but differs in the substitution of the phenyl ring with chlorine atoms at the 3- and 4-positions. The dichlorophenyl group introduces steric and electronic effects that influence its chemical reactivity, metabolic pathways, and biological activity compared to simpler analogs .
Properties
Molecular Formula |
C11H10Cl2O2 |
|---|---|
Molecular Weight |
245.10 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)pent-4-enoic acid |
InChI |
InChI=1S/C11H10Cl2O2/c1-2-7(6-11(14)15)8-3-4-9(12)10(13)5-8/h2-5,7H,1,6H2,(H,14,15) |
InChI Key |
MBRPOVAWZSGEPY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CC(=O)O)C1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
4-Pentenoic Acid
- Structure : Straight-chain fatty acid (CH₂=CHCH₂CH₂COOH).
- Key Differences : Lacks the dichlorophenyl substituent.
- Reactivity : Used in kinetic studies as a substrate for catalytic oxidation reactions, where its internal alkene proton is tracked via ¹H-NMR .
- Metabolic Effects: Inhibits β-oxidation in mitochondria, leading to accumulation of metabolites like 4-hydroxynonenoic acid (HNA) . It is metabolized to 2,4-pentadienoyl-CoA, which inhibits thiolase, disrupting fatty acid oxidation .
- Toxicity : Induces mitochondrial permeability transition (MPT), contributing to Reye’s syndrome-like pathologies .
Valproic Acid Analogues
- Structure: Branched-chain carboxylic acids (e.g., 2-ethylhexanoic acid, 4-ene-valproic acid).
- Comparison: 3-(3,4-Dichlorophenyl)-4-pentenoic acid shares the carboxylic acid group but differs in aromatic substitution. Valproic acid analogues show varied gene induction profiles; 4-pentenoic acid is less active than valproic acid in inducing specific genes linked to toxicity .
4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid
- Structure : Features a dichlorophenyl group but includes a ketone and antipyrinyl moiety.
Metabolic and Toxicological Profiles
- Mitochondrial Effects: 4-Pentenoic acid and its dichlorophenyl derivative may synergistically induce MPT, but the latter’s chlorine atoms could increase membrane interaction potency .
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